The anthracycline antibiotics, including daunorubicin and doxorubicin, have been extensively studied due to their significant antitumor effects. These compounds are widely utilized in cancer chemotherapy and have been the subject of numerous research efforts aimed at understanding their mechanisms of action and improving their therapeutic efficacy while minimizing side effects. The critical evaluation of these mechanisms is essential for the development of more effective cancer treatments and for overcoming the limitations associated with anthracycline use, such as cardiotoxicity and drug resistance12.
Daunorubicin and doxorubicin are primarily used in the treatment of various cancers. Their ability to cause DNA damage, such as fragmentation and single-strand breaks, makes them potent antitumor agents. The correlation between their affinity for DNA and their therapeutic activity has been a significant focus of research, aiming to enhance their efficacy against cancer cells while reducing toxicity to normal cells2.
One of the major limitations in the use of anthracyclines is their cardiotoxicity, which can be chronic or acute. The role of free radicals in this cardiotoxicity has been discussed, suggesting that oxidative stress may contribute to the damage to cardiac tissue. Additionally, the development of spontaneous or acquired resistance to anthracyclines is a significant challenge in cancer treatment. Resistance is often associated with alterations in cellular membranes, which may affect drug uptake and distribution. The particular affinity of daunorubicin and doxorubicin for phospholipids is noteworthy, as it may play a role in both their therapeutic activity and the development of resistance12.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0